

# FT-IR Spectrum Analysis Guide: 4-Bromo-2-fluoro-3-nitrophenol

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## Compound of Interest

Compound Name: 4-Bromo-2-fluoro-3-nitrophenol

CAS No.: 1805031-72-4

Cat. No.: B2721164

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CAS: 1805031-72-4 | Formula:  $C_6H_3BrFNO_3$  | MW: 235.99 g/mol [1]

## Executive Summary

**4-Bromo-2-fluoro-3-nitrophenol** is a specialized polysubstituted aromatic intermediate used primarily in the synthesis of kinase inhibitors and advanced agrochemicals.[1] Its structural complexity—specifically the crowding of the nitro group between fluorine and bromine—makes it synthetically challenging and prone to isomeric impurities, most notably 4-Bromo-2-fluoro-6-nitrophenol (CAS 320-76-3).[1]

This guide provides a definitive technical framework for identifying the correct 3-nitro isomer using Fourier Transform Infrared (FT-IR) spectroscopy. Unlike standard spectral matching, this protocol focuses on mechanistic differentiation—using intramolecular hydrogen bonding and aromatic substitution patterns to distinguish the target from its likely impurities.

## Technical Profile & Structural Logic

To interpret the spectrum accurately, we must analyze the molecule's specific topology.

- Target Molecule (3-Nitro Isomer):
  - Structure: 1-OH, 2-F, 3-NO<sub>2</sub>, 4-Br.[1]
  - Key Feature: The Nitro group is meta to the Hydroxyl group. No intramolecular hydrogen bonding is possible.
  - Protons: Located at positions 5 and 6. These are adjacent (ortho-coupled) protons.
- Primary Impurity (6-Nitro Isomer):
  - Structure: 1-OH, 2-F, 4-Br, 6-NO<sub>2</sub>. [1][2]
  - Key Feature: The Nitro group is ortho to the Hydroxyl group. Strong intramolecular hydrogen bonding (chelation) occurs.
  - Protons: Located at positions 3 and 5. These are isolated (meta-coupled) protons.

## Comparative Spectral Analysis

The following table contrasts the expected spectral performance of the target molecule against its primary alternative (6-nitro isomer) and precursor (4-bromo-2-fluorophenol).

Spectral Region	Functional Group	Target: 3-Nitro Isomer (CAS 1805031-72-4)	Alternative: 6-Nitro Isomer (CAS 320-76-3)	Differentiation Mechanism
3200–3600 cm <sup>-1</sup>	O-H Stretching	Sharp, Distinct Band (~3300–3400 cm <sup>-1</sup> ) Indicates intermolecular H-bonding (dimers).[1]	Broad, Weak/Shifted Band (<3200 cm <sup>-1</sup> ) Indicates intramolecular chelation (OH...O <sub>2</sub> N).	Primary QC Check: Absence of chelation shift confirms meta nitro placement.
1500–1550 cm <sup>-1</sup>	NO <sub>2</sub> Asymmetric	Strong band (~1530–1540 cm <sup>-1</sup> )	Strong band (~1530–1550 cm <sup>-1</sup> )	Less diagnostic; confirms nitration occurred.
1300–1350 cm <sup>-1</sup>	NO <sub>2</sub> Symmetric	Strong band (~1340–1350 cm <sup>-1</sup> )	Strong band (~1320–1340 cm <sup>-1</sup> )	Often shifted slightly lower in ortho-isomers.
800–860 cm <sup>-1</sup>	Ar-H OOP Bending	Single Strong Band (~810–830 cm <sup>-1</sup> ) Characteristic of 2 adjacent protons (Positions 5,6).	Two Medium Bands (~860–880 cm <sup>-1</sup> ) Characteristic of isolated protons (Positions 3,5).	Secondary QC Check: Confirms 1,2,3,4-substitution pattern.
1000–1250 cm <sup>-1</sup>	C-F Stretching	Strong band (~1200–1250 cm <sup>-1</sup> )	Strong band (~1200–1250 cm <sup>-1</sup> )	Confirms presence of Fluorine.

## Experimental Protocol: Isomer Validation Workflow

This protocol is designed to be self-validating. If the spectral data does not match the "Target" criteria below, the sample is likely the 6-nitro isomer.[1]

### Step 1: Sample Preparation

- Method: KBr Pellet (Preferred for resolution) or Diamond ATR.

- Rationale: KBr pellets allow for better resolution of the O-H stretching region, which is critical for distinguishing free vs. chelated hydroxyls.
- Procedure: Mix 1–2 mg of sample with 100 mg dry KBr. Grind to a fine powder. Press at 8–10 tons for 2 minutes.

## Step 2: The "Hydroxyl Check" (Critical)

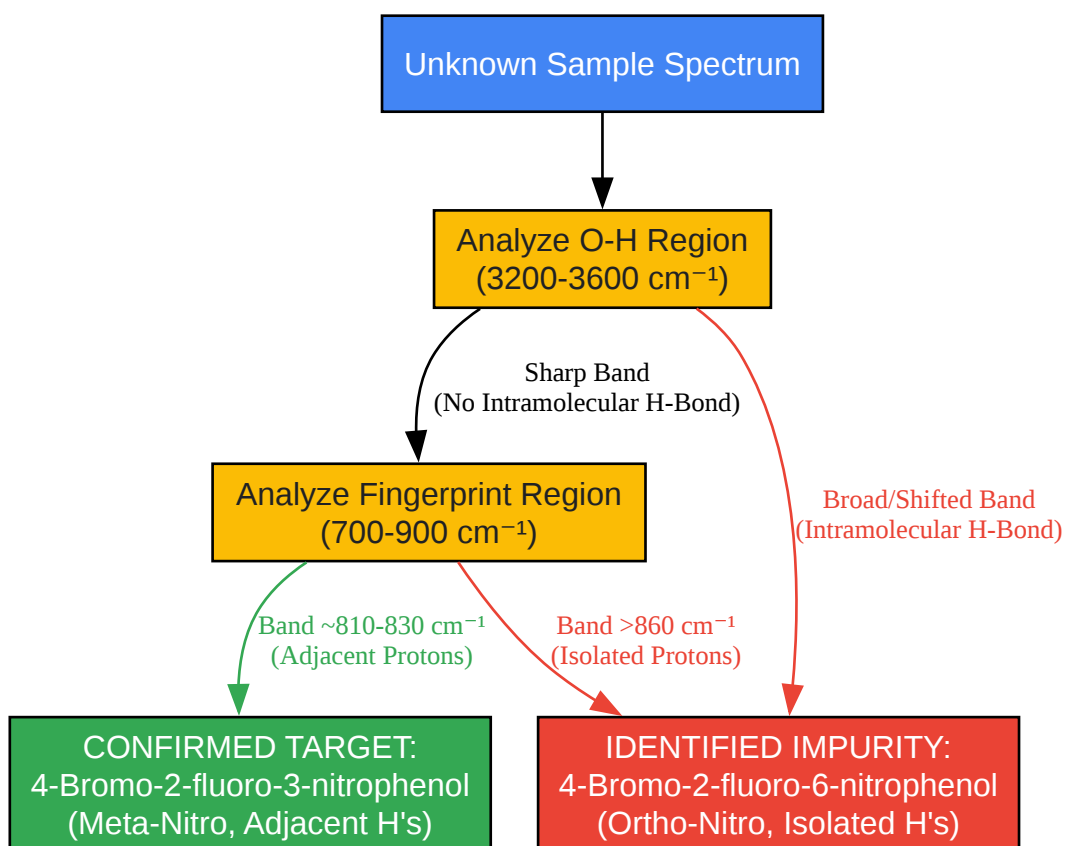
- Scan the region 3000–3600  $\text{cm}^{-1}$ .
- Pass Criteria: Observe a relatively sharp peak centered around 3300–3400  $\text{cm}^{-1}$ . This confirms the Nitro group is not ortho to the OH.
- Fail Criteria: A broad, diffuse absorption extending down to 3100  $\text{cm}^{-1}$  or lower indicates the 6-nitro isomer (Ortho effect).

## Step 3: The "Substitution Fingerprint"

- Scan the region 700–900  $\text{cm}^{-1}$ .
- Pass Criteria: Look for a dominant band in the 800–830  $\text{cm}^{-1}$  range (indicative of two adjacent hydrogens on the ring).
- Fail Criteria: Bands appearing above 860  $\text{cm}^{-1}$  suggest isolated hydrogens, pointing to the 6-nitro isomer.

## Visualization: Isomer Identification Logic

The following diagram illustrates the decision logic for validating the **4-Bromo-2-fluoro-3-nitrophenol** structure.



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Figure 1: Decision tree for distinguishing the 3-nitro target from the 6-nitro impurity using FT-IR spectral features.

## Performance Evaluation

Parameter	FT-IR Performance	Comparison to Alternatives (NMR/LC-MS)
Isomer Specificity	High. The H-bonding shift is a binary (Yes/No) indicator for ortho-substitution.[1]	NMR: Superior (definitive coupling constants), but slower and more expensive.LC-MS: Low (isomers have identical Mass/Charge ratio).
Sensitivity	Medium. Requires >95% purity for clear fingerprinting.	LC-UV: Higher sensitivity for trace impurities.NMR: Can detect <1% impurity.
Throughput	Excellent. <2 mins per sample (ATR).	NMR: >15 mins per sample.LC-MS: >10 mins per sample.

Conclusion: While NMR is the gold standard for structural elucidation, FT-IR provides the fastest and most cost-effective method for routine QC verification of the regiochemistry (3-nitro vs 6-nitro) in a production environment.[1]

## References

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